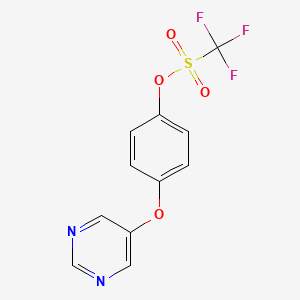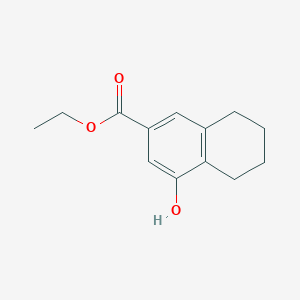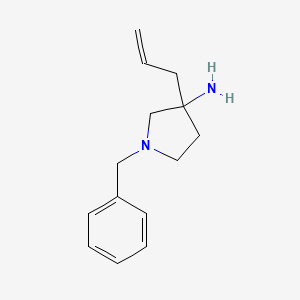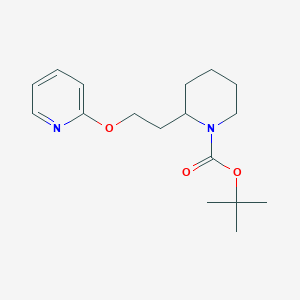
6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that features both an oxirane (epoxide) ring and a quinolinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one typically involves the epoxidation of a precursor compound. One common method is the reaction of a quinolinone derivative with an epoxidizing agent such as meta-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and yield.
化学反应分析
Types of Reactions
6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The quinolinone moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents like hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride in ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydroxy Pyrazoles and Oxazoles: Formed from the reaction with hydrazine derivatives.
Substituted Quinolinones: Resulting from substitution reactions on the quinolinone ring.
科学研究应用
6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one involves its ability to react with various biological molecules. The oxirane ring can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological activity. The quinolinone moiety may interact with specific enzymes or receptors, influencing cellular pathways and processes .
相似化合物的比较
Similar Compounds
- (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
- 2-(adamantan-1-yl)oxiranes
- 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde
Uniqueness
6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one is unique due to its combination of an oxirane ring and a quinolinone structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c13-11-4-2-7-5-8(10-6-14-10)1-3-9(7)12-11/h1,3,5,10H,2,4,6H2,(H,12,13) |
InChI 键 |
KDWKPOXQEWDDRS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


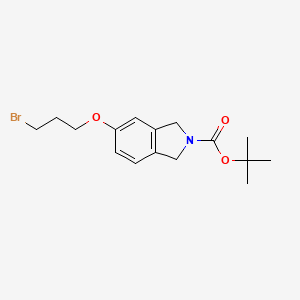
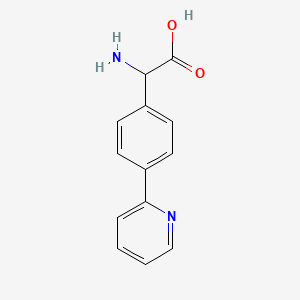
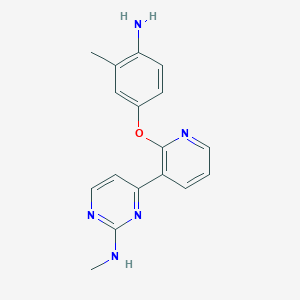
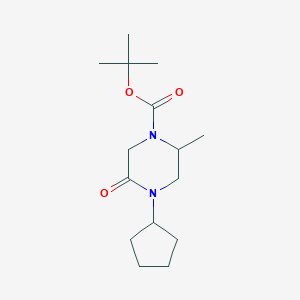
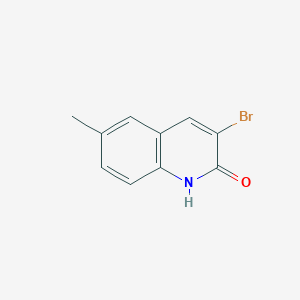

![phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)
![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)

